1,2-Bis(difluoromethyl)naphthalene

Description

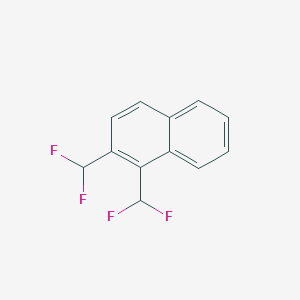

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8F4 |

|---|---|

Molecular Weight |

228.18 g/mol |

IUPAC Name |

1,2-bis(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11-12H |

InChI Key |

VEXINVAPAJSMFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,2 Bis Difluoromethyl Naphthalene Analogues

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations are widely employed to model the electronic properties of naphthalene (B1677914) derivatives, providing a detailed picture of how substituents influence their behavior. mdpi.comresearchgate.netresearchgate.net The introduction of electron-withdrawing groups, such as the difluoromethyl (-CF₂H) group, significantly alters the electronic landscape of the naphthalene core.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, influencing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.comworldwidejournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. worldwidejournals.comsamipubco.com

For naphthalene and its analogues, the introduction of electron-withdrawing difluoromethyl groups is expected to lower the energy of both the HOMO and LUMO. scispace.com This is because the fluorine atoms pull electron density away from the aromatic system. The stabilization of the LUMO is particularly significant, making the molecule more susceptible to attack by nucleophiles. Recent DFT studies on naphthalene have reported a HOMO-LUMO gap of around 4.75 eV. samipubco.com The introduction of fluorine-containing groups would decrease this gap, indicating increased reactivity. researchgate.net

The spatial distribution of these orbitals is also critical. In naphthalene derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings. worldwidejournals.comresearchgate.net For a 1,2-bis(difluoromethyl)naphthalene analogue, the HOMO density would be primarily located on the naphthalene π-system, while the LUMO would also be centered on the rings but with significant contributions from the electron-withdrawing substituents, highlighting the sites most susceptible to nucleophilic attack. researchgate.net Computational studies on related systems show that the LUMO is sensitive to the position of substituents. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Naphthalene Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| Naphthalene Diimide (NDI) Derivative | -6.36 | -3.66 | 2.70 | DFT researchgate.net |

| Fluorinated NDI Derivative (F0) | -7.39 | -4.04 | 3.35 | DFT nih.gov |

| Heptafluorinated NDI Derivative (F7) | -7.91 | -4.52 | 3.39 | DFT nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comchemrxiv.org The MEP surface is colored to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. wolfram.comnih.govresearchgate.net

For an analogue of this compound, the strong electron-withdrawing nature of the two -CF₂H groups would lead to a significant polarization of the molecule. The MEP map is expected to show a large region of positive electrostatic potential (blue) across the naphthalene ring system, indicating that the aromatic core is electron-deficient. researchgate.netnih.gov This electron deficiency makes the molecule particularly prone to nucleophilic aromatic substitution (SNAr) reactions. The areas of most positive potential would likely be concentrated near the carbon atoms bearing the difluoromethyl groups. In contrast, the hydrogen atoms of the -CF₂H groups and any potential heteroatoms, like the oxygen in a difluoromethoxy group, would exhibit negative potential (red), indicating sites of nucleophilicity. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule, closely corresponding to Lewis structures. webmo.net It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. icm.edu.plresearchgate.net A high stabilization energy (E(2)) indicates a strong electronic delocalization between the donor and acceptor orbitals. researchgate.net

In this compound analogues, NBO analysis would reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from the filled C-H and C-C bonding orbitals of the naphthalene ring into the empty antibonding orbitals (σ*) of the C-F bonds, and vice-versa. The analysis can quantify the stability conferred by these charge delocalization events. icm.edu.pl For instance, NBO analysis of 1-azanaphthalene-8-ol showed strong delocalization within the conjugated ring system. icm.edu.pl This analysis also provides insights into the hybridization of atomic orbitals, confirming the nature of the chemical bonds within the molecule. icm.edu.pl The study of donor-acceptor interactions is crucial for understanding the intramolecular forces that govern the molecule's conformation and reactivity. researchgate.net

Table 2: Illustrative NBO Analysis - Stabilization Energies in an Aromatic System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N23 | π(C28-C29) | 34.88 |

| π(C1-C6) | π(C2-C3) | 20.55 |

| π(C2-C3) | π(C4-C5) | 22.17 |

| π(C4-C5) | π(C1-C6) | 18.98 |

Note: Data is representative for a substituted aromatic system to illustrate typical NBO analysis findings, based on similar analyses in the literature. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. researchgate.net

The introduction of difluoromethyl groups onto an aromatic ring and the subsequent functionalization of the resulting molecule are complex processes. rsc.orgrsc.org Computational methods, particularly DFT, can be used to map the potential energy surface of these reactions. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. researchgate.net

For a difluoromethylation reaction on a naphthalene precursor, computational models can identify the TS structure, revealing the geometry of the interacting species at the point of bond formation. cas.cn Similarly, for functionalization reactions on a this compound analogue, such as nucleophilic aromatic substitution, DFT calculations can compare different possible pathways. researchgate.netresearchgate.net By comparing the activation energies of competing pathways, chemists can predict the most likely reaction outcome and regioselectivity. For example, studies on related systems have shown that reactions can proceed through a concerted mechanism via a single transition state, and that the activation energy barrier is influenced by the solvent. researchgate.net

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings often proceed through a stepwise mechanism involving the formation of a discrete intermediate known as a Meisenheimer complex. scirp.orgnih.govbris.ac.uk This anionic σ-complex forms when a nucleophile attacks the aromatic ring, temporarily disrupting its aromaticity. bris.ac.uk The stability of this intermediate is crucial in determining the reaction mechanism.

For analogues of this compound, the strong electron-withdrawing effects of the substituents would stabilize a potential Meisenheimer complex formed during a nucleophilic attack. scirp.org DFT calculations are used to determine the optimized geometry and relative stability of such intermediates. scirp.org This stability is a key factor in whether the reaction follows a stepwise addition-elimination pathway or a concerted mechanism where bond-breaking and bond-forming occur simultaneously. nih.govbris.ac.uknih.gov Computational studies have shown that the presence of intramolecular hydrogen bonding can further stabilize Meisenheimer complexes, accelerating the substitution reaction. scirp.org The relative energies of the Meisenheimer complex and the transition state for a concerted pathway dictate the operative mechanism. nih.gov

Analysis of Non-Covalent Interactions and Their Influence on Reactivity

Non-covalent interactions (NCIs) play a pivotal role in dictating the three-dimensional structure, packing, and ultimately, the reactivity of this compound analogues. The introduction of difluoromethyl groups into the naphthalene core significantly alters the electron distribution and steric profile, leading to a complex array of NCIs.

The fluorine atoms, being highly electronegative, act as electron-withdrawing groups, which can reduce the electron density of the aromatic π-system. nih.gov This modification influences π-stacking interactions, which are crucial for the self-assembly and crystal packing of aromatic molecules. nih.gov In fluorinated aromatic compounds, the π-cloud can be depleted, creating a "π-hole" that can interact favorably with electron-rich species. csic.es

Computational studies on related peri-substituted naphthalene and acenaphthene (B1664957) compounds have revealed the importance of various NCIs, including C–H···π, π···π, and even metal···π interactions in the solid state. researchgate.net These interactions are often dominated by London dispersion forces. researchgate.net For instance, in some naphthalene diimide derivatives, a delicate balance between electrostatic repulsion and hydrophobic interactions, along with π–π association of the naphthalene core, governs their self-assembly in water. acs.org

The reactivity of these compounds is also influenced by these non-covalent forces. The steric bulk of the difluoromethyl groups and their electronic effects can influence the approach of reactants and stabilize transition states. numberanalytics.com In peri-substituted systems, attractive and repulsive interactions between the substituents can lead to distortions of the naphthalene backbone, affecting the geometry of the bay region and the accessibility of reactive sites. nih.gov Density functional theory (DFT) calculations have been instrumental in confirming and quantifying these interactions, sometimes revealing the formation of weak three-center, four-electron bonds. nih.gov

A summary of key non-covalent interactions in analogous systems is presented in the table below.

| Interaction Type | Description | Influence on Reactivity |

| π-π Stacking | Attraction between aromatic rings. | Affects crystal packing and accessibility of the aromatic core. nih.govacs.org |

| C–H···F Interactions | Weak hydrogen bonds between a C-H bond and a fluorine atom. | Can influence conformational preferences and intermolecular packing. |

| π-Hole Interactions | Electrostatic attraction between an electron-deficient π-system and an electron-rich species. | Can direct the approach of nucleophiles or other reactants. csic.es |

| Dispersion Forces | Ubiquitous attractive forces arising from temporary fluctuations in electron density. | Play a significant role in the overall stability of molecular assemblies. researchgate.netnih.gov |

Advanced Computational Techniques for Spectroscopic and Structural Properties

Advanced computational methods are indispensable for predicting and interpreting the spectroscopic and structural properties of complex molecules like this compound. These techniques provide a molecular-level understanding that complements experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. researchgate.net For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light. researchgate.netacs.org

Studies on fluorinated naphthalene diimides have shown that these compounds can exhibit high fluorescence quantum yields and long fluorescence lifetimes, making them promising for applications in single-molecule imaging. dntb.gov.ua TD-DFT calculations can help to understand the nature of the excited states involved in these photophysical processes. It is important to note that the accuracy of TD-DFT calculations for PAHs can be sensitive to the choice of the functional, with hybrid functionals often providing a better description of the excited states. researchgate.net

A representative table of calculated electronic transition data for a hypothetical analogue is shown below.

| Transition | Calculated Excitation Energy (eV) | Oscillator Strength |

| S₀ → S₁ | 3.54 | 0.012 |

| S₀ → S₂ | 3.89 | 0.256 |

| S₀ → S₃ | 4.12 | 0.005 |

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, it is possible to assign the observed spectral bands to specific bond stretches, bends, and torsions. youtube.com

For this compound, the vibrational spectrum would be characterized by modes associated with the naphthalene core and the difluoromethyl groups. The C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region of the IR spectrum. The exact frequencies would be sensitive to the coupling with other vibrational modes in the molecule.

Computational methods, typically using DFT, can provide a full set of calculated vibrational frequencies and their corresponding intensities. rsc.org These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 | ~3100 youtube.com |

| C-F Stretch | 1100-1350 | - |

| Naphthalene Ring Stretch | 1400-1600 | ~1500-1600 youtube.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. numberanalytics.com Theoretical calculations of NMR chemical shifts can be invaluable in assigning complex spectra and confirming molecular structures. numberanalytics.com

For this compound, both ¹H, ¹³C, and ¹⁹F NMR are relevant. The ¹⁹F nucleus is particularly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe of molecular structure. numberanalytics.comnih.gov The chemical shifts of the fluorine atoms in the difluoromethyl groups would be highly informative.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict NMR chemical shifts with reasonable accuracy. rsc.org These calculations require careful consideration of the molecular geometry and, for condensed-phase measurements, the effects of the solvent. nih.gov Comparing calculated and experimental chemical shifts can provide strong evidence for a proposed structure.

A hypothetical table of calculated and experimental NMR chemical shifts is provided below.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic ¹H | 7.2 - 8.5 | 6.5 - 8.0 youtube.com |

| ¹³C (Aromatic) | 120 - 140 | - |

| ¹³C (CHF₂) | ~115 | - |

| ¹⁹F | -110 to -130 | -122 (for 1-fluoronaphthalene) numberanalytics.com |

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape and intermolecular packing of molecules over time. nsf.gov For flexible molecules like this compound, where rotation around the C-C bonds connecting the difluoromethyl groups to the naphthalene ring is possible, MD simulations can reveal the preferred conformations and the energy barriers between them.

These simulations can also be used to model the aggregation and crystal packing of the molecules, providing insights into the resulting solid-state structure. nsf.gov The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. nih.gov For fluorinated organic molecules, specialized force field parameters are often required to accurately model the electrostatic and van der Waals interactions involving fluorine. nsf.gov

By analyzing the trajectories from MD simulations, it is possible to understand how non-covalent interactions influence the molecular arrangement in both solution and the solid state, which is crucial for predicting material properties. psu.edu

Reactivity and Reaction Pathways of 1,2 Bis Difluoromethyl Naphthalene

Influence of Difluoromethyl Groups on Naphthalene (B1677914) Core Reactivity

The electron-withdrawing nature of the difluoromethyl groups deactivates the naphthalene ring towards certain reactions while activating it for others. This dual influence is a key aspect of the chemistry of 1,2-bis(difluoromethyl)naphthalene.

Effects on Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. organicchemistrytutor.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The rate of EAS is highly dependent on the electron density of the aromatic system. Aromatic compounds with electron-donating groups are activated towards EAS, while those with electron-withdrawing groups are deactivated. youtube.com

The difluoromethyl group is a potent electron-withdrawing group. Consequently, the two CHF2 groups on this compound significantly reduce the electron density of the naphthalene rings, making the compound less susceptible to electrophilic attack compared to unsubstituted naphthalene. youtube.com While naphthalene itself is more reactive than benzene (B151609) towards electrophiles, the presence of these deactivating groups mitigates this enhanced reactivity. youtube.com

In naphthalene, electrophilic substitution typically occurs at the 1-position (alpha-position) due to the greater stabilization of the carbocation intermediate (arenium ion). dalalinstitute.comyoutube.com However, the directing effects of the two existing difluoromethyl groups on this compound would dictate the position of any potential, albeit likely sluggish, electrophilic substitution. The substitution would be expected to occur on the unsubstituted ring, and the precise location would be influenced by the combined deactivating effects of the CHF2 groups.

Effects on Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comnih.gov Therefore, the two difluoromethyl groups in this compound are expected to activate the naphthalene core towards SNAr.

For SNAr to occur, a suitable leaving group, typically a halide, must be present on the aromatic ring. youtube.com If a derivative of this compound containing a leaving group, for instance at the 4-position, were to react with a nucleophile, the reaction would be facilitated by the electron-withdrawing CHF2 groups. The rate of SNAr is generally faster when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Impact on Aromaticity and π-Electron System Perturbations

The introduction of substituents onto an aromatic ring can perturb its π-electron system and affect its aromaticity. The difluoromethyl groups, due to the high electronegativity of the fluorine atoms, exert a strong inductive electron-withdrawing effect on the naphthalene core. This perturbation alters the distribution of electron density within the two fused rings.

Functional Group Transformations and Derivatizations of the Difluoromethyl Moiety

The difluoromethyl groups themselves can be sites for chemical transformation, although the C-F bond is generally strong and requires specific conditions to be cleaved. chemrxiv.org The hydrogen atom of the CHF2 group is rendered somewhat acidic due to the adjacent fluorine atoms, which could potentially be exploited in certain reactions.

Recent advancements have demonstrated that the C-F bond in trifluoromethyl groups can be functionalized through defluorinative pathways, and similar strategies could potentially be applied to difluoromethyl groups. chemrxiv.org For instance, under specific conditions, the difluoromethyl group might be hydrolyzed to an aldehyde group or undergo other transformations to introduce new functional groups.

Catalytic Reactions Involving this compound as a Substrate or Ligand Component

There is growing interest in using fluorinated compounds in catalysis. This compound could potentially serve as a substrate in various catalytic reactions. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the naphthalene core, assuming a suitable leaving group is present.

Furthermore, the unique electronic properties imparted by the difluoromethyl groups could make this compound or its derivatives interesting candidates as ligands in transition metal catalysis. The electron-withdrawing nature of the CHF2 groups would influence the electronic properties of the metal center, potentially leading to novel catalytic activity or selectivity.

Radical and Photochemical Reactivity of Difluoromethylated Naphthalenes

The introduction of difluoromethyl groups can also influence the radical and photochemical reactivity of the naphthalene system. Visible-light photocatalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govresearchgate.net Difluoromethyl radicals (•CF2H) can be generated from various precursors and participate in a range of transformations. nih.gov

While specific studies on the photochemical reactivity of this compound are not widely available, related research on other fluorinated aromatic compounds provides some insights. For example, the photochemical irradiation of some trifluoromethylated aromatic compounds can lead to defluorination reactions. nih.gov It is conceivable that under specific photochemical or radical-generating conditions, this compound could undergo reactions involving the CHF2 groups or the aromatic core.

Electrochemical Reactivity and Transformations of this compound

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the electrochemical reactivity and transformations of the compound this compound. Consequently, no detailed research findings, such as redox potentials, reaction mechanisms, or data tables derived from experimental studies like cyclic voltammetry for this specific molecule, are available at this time.

The electrochemical behavior of organofluorine compounds is an active area of research. acs.orgresearchgate.netwikipedia.orgnih.gov The introduction of fluorine-containing substituents, such as the difluoromethyl group (-CF2H), can significantly influence the electronic properties and, consequently, the electrochemical characteristics of aromatic systems. acs.orgmdpi.comnih.gov In general, such groups are known to be strongly electron-withdrawing, which can impact the oxidation and reduction potentials of the parent molecule. acs.orgnih.gov

Electrochemical methods are also utilized in the synthesis of fluorinated compounds, including processes for difluoromethylation. acs.orgnih.govacs.org These techniques can offer alternative pathways to traditional chemical methods for introducing difluoromethyl groups onto various molecular scaffolds. acs.orgacs.orgchinesechemsoc.org However, specific studies detailing the electrochemical stability, reactivity, or any subsequent transformations of this compound itself are not present in the currently accessible scientific literature. Further experimental investigation would be required to characterize its electrochemical profile.

Advanced Spectroscopic and Structural Characterization Methodologies for 1,2 Bis Difluoromethyl Naphthalene

Vibrational Spectroscopy for Structural Elucidation (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structural features of molecules. For naphthalene (B1677914) and its derivatives, these methods reveal characteristic vibrational modes associated with the aromatic ring system and its substituents.

A study on various fluorinated compounds reported IR data showing C-F stretching frequencies in this range. rsc.org For instance, the IR spectrum of (difluoromethyl)(1-phenylethyl)sulfane showed absorption bands related to C-F bonds. rsc.org Similarly, Raman spectroscopy of naphthalene diimide derivatives, calculated using periodic DFT, highlighted the importance of low-frequency vibrations in understanding molecular properties. nih.gov The analysis of these vibrational modes is critical for a complete structural elucidation of 1,2-Bis(difluoromethyl)naphthalene.

Table 1: Key Vibrational Modes in Naphthalene Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | niscpr.res.in |

| Aromatic C=C Stretch | 1500-1600 | niscpr.res.in |

| C-F Stretch | 1000-1400 | rsc.org |

| C-H Bending (in-plane) | 1000-1300 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the naphthalene ring and the proton of the difluoromethyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2-disubstitution pattern. The proton in the -CHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms. For instance, in related difluoromethylated compounds, the proton of the CHF₂ group appears as a triplet with a coupling constant (J) in the range of 56-73 Hz. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the naphthalene ring would appear in the aromatic region (typically 120-140 ppm). The carbon atom of the difluoromethyl group would be split into a triplet by the two attached fluorine atoms, and its chemical shift would be influenced by the strong electron-withdrawing effect of the fluorine atoms. For example, the ¹³C NMR spectrum of a difluoromethylated sulfane showed the CHF₂ carbon as a triplet with a large coupling constant. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govhuji.ac.il The ¹⁹F NMR spectrum of this compound would show signals for the fluorine atoms of the two difluoromethyl groups. The chemical shifts would be characteristic of the -CHF₂ environment. The fluorine atoms within each group would be equivalent, and coupling to the adjacent proton would result in a doublet for each group. The presence of two distinct signals, or a more complex pattern, could indicate restricted rotation around the C-C bond connecting the substituent to the naphthalene ring. For example, the ¹⁹F NMR of various difluoromethylated compounds shows a doublet for the CHF₂ group with a coupling constant that matches the triplet splitting observed in the ¹H NMR. rsc.org

Table 2: Representative NMR Data for Difluoromethyl Groups in Organic Compounds

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H | 6.5 - 7.8 | Triplet (t) | 56 - 73 | rsc.org |

| ¹⁹F | -81 to -99 | Doublet (d) | 56 - 73 | rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of naphthalene and its derivatives is characterized by distinct electronic transitions, often labeled as ¹Lₐ and ¹Lₑ bands. researchgate.net For naphthalene, these bands appear in the ultraviolet region. ijcesen.com The introduction of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity.

For this compound, the electron-withdrawing nature of the difluoromethyl groups is expected to influence the energy of the molecular orbitals and thus the electronic transitions. While specific UV-Vis and photoluminescence data for this compound were not found, studies on other naphthalene derivatives provide a basis for what to expect. For instance, the UV-Vis spectra of various substituted naphthalenes have been reported, showing how different functional groups affect the electronic absorption properties. nih.govacs.org

Photoluminescence spectroscopy, which measures the light emitted by a molecule after it has absorbed light, can provide information about the excited states of this compound. The fluorescence and phosphorescence spectra, quantum yields, and lifetimes are important parameters that characterize the photophysical behavior of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₈F₄), the theoretical exact mass can be calculated with high precision. HRMS analysis would provide an experimental mass value that should match the theoretical value to within a few parts per million (ppm), confirming the molecular formula. This technique is essential for distinguishing the target compound from other species with the same nominal mass but different elemental compositions. While specific HRMS data for this compound was not found in the provided search results, the technique is standard for the characterization of new compounds. For example, HRMS has been used to confirm the elemental composition of various newly synthesized organic molecules. rsc.orgacs.org

X-ray Diffraction for Solid-State Structure and Crystal Packing Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the difluoromethyl groups relative to the naphthalene ring and to each other.

Furthermore, X-ray diffraction analysis elucidates the crystal packing, which is how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as π-π stacking and C-H···F hydrogen bonds, which can significantly influence the material's physical properties. While a crystal structure for this compound is not available in the search results, studies on other naphthalene derivatives have demonstrated the power of this technique. For example, the crystal structure of N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) was determined by single-crystal X-ray diffraction, revealing its molecular conformation and packing. mdpi.com Similarly, X-ray diffraction has been used to study the packing of other naphthalene derivatives. researchgate.netresearchgate.net

Surface-Sensitive Characterization Techniques for Thin Films and Interfaces

The characterization of thin films and interfaces is crucial for applications in organic electronics and other surface-related technologies.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image the surface topography of thin films with nanoscale resolution. For a thin film of this compound, AFM could be used to investigate its morphology, including features like grain size, shape, and surface roughness. This information is vital for understanding how the molecule self-assembles on a substrate, which in turn affects the performance of organic electronic devices. While specific AFM studies on this compound are not available, AFM has been widely used to characterize thin films of other organic molecules, providing insights into their growth mechanisms and surface structures. aps.org For instance, AFM has been used to study the morphology of thin films of naphthalene diimide derivatives. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Difluoromethyl)(1-phenylethyl)sulfane |

| Naphthalene |

| Naphthalene diimide |

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Analysis and Imaging

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of detecting elements and molecular fragments in the parts-per-million to parts-per-billion range from the outermost 1-2 nanometers of a material. This makes it an invaluable tool for identifying surface contaminants and characterizing the molecular structure of the surface of this compound films.

In a typical SIMS experiment, a primary ion beam (e.g., Ga+, Cs+, O2+) bombards the sample surface, causing the ejection of secondary ions. These secondary ions are then analyzed by a mass spectrometer, providing a mass spectrum of the surface. For this compound, SIMS analysis would be expected to identify characteristic fragments containing the naphthalene core and the difluoromethyl groups. The high mass resolution of Time-of-Flight SIMS (ToF-SIMS) would allow for the differentiation of various hydrocarbon and fluorocarbon fragments, providing a detailed fingerprint of the molecule's surface orientation and chemical state. Imaging SIMS could further reveal the spatial distribution of these fragments, highlighting any surface heterogeneity or the presence of impurities.

| Technique | Information Obtained | Relevance for this compound |

| Secondary Ion Mass Spectrometry (SIMS) | Elemental and molecular composition of the outermost surface layer. High-resolution surface imaging. | Detection of surface contamination, determination of molecular orientation on a substrate, and verification of the presence of difluoromethyl groups at the surface. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of the detected elements. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS would be instrumental in confirming the elemental composition of carbon and fluorine. High-resolution scans of the C 1s and F 1s regions would be of particular interest. The C 1s spectrum would be expected to show multiple peaks corresponding to carbon atoms in the aromatic naphthalene ring and the carbon atoms in the difluoromethyl (-CHF2) groups. The binding energy of the carbon in the -CHF2 group would be shifted to a higher value due to the strong electron-withdrawing effect of the fluorine atoms. Similarly, the F 1s spectrum would provide a clear signal confirming the presence of fluorine and its bonding state.

| Technique | Information Obtained | Expected Findings for this compound |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, empirical formula, and chemical state of elements. | Quantification of carbon and fluorine. Deconvolution of the C 1s peak to identify C-C/C-H (aromatic) and C-F bonds, confirming the chemical structure. |

Advanced Electron Microscopy for Morphological and Nanoscale Structure (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology and nanoscale structure of materials. SEM provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons, revealing details about surface topography, texture, and crystal habit. TEM, on the other hand, transmits electrons through an ultrathin sample to generate an image, providing information about the internal structure, crystallinity, and lattice arrangement.

For this compound, SEM analysis of a solid sample would reveal the morphology of its crystals or the surface features of a thin film. This could include information on grain size, grain boundaries, and the presence of any defects. TEM analysis of a suitably prepared thin section or a dispersion of nanocrystals would offer a deeper look into the material's crystallinity. Electron diffraction patterns obtained through TEM could be used to determine the crystal structure and lattice parameters of the compound.

| Technique | Information Obtained | Application to this compound |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, and crystal shape. | Visualization of the crystal habit of bulk material or the surface morphology of thin films, including features like grain size and surface roughness. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and lattice spacing. | Determination of the degree of crystallinity, identification of crystal defects, and measurement of lattice parameters through electron diffraction. |

Cyclic Voltammetry for Electrochemical Properties and Energy Levels

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox properties of a compound and to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The experiment involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current.

For this compound, a cyclic voltammogram would reveal the potentials at which the molecule undergoes oxidation and reduction. The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level. These energy levels are critical for understanding the electronic properties of the material and for predicting its behavior in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of electron-withdrawing difluoromethyl groups is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted naphthalene, potentially making it a more stable n-type material. The reversibility of the redox processes, assessed from the CV curve, would provide insights into the stability of the resulting radical ions.

| Technique | Parameters Measured | Significance for this compound |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials. | Determination of HOMO and LUMO energy levels, assessment of electrochemical stability, and evaluation of its potential as an electron-transport material in electronic devices. |

Q & A

(Basic) What synthetic routes are available for 1,2-Bis(difluoromethyl)naphthalene, and how is its structural integrity validated?

Answer:

Synthesis typically involves fluorination of naphthalene precursors using selective fluorinating agents. For example, palladium-catalyzed cross-coupling or electrophilic substitution reactions may introduce difluoromethyl groups at the 1, and 2 positions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselectivity, while high-resolution mass spectrometry (HRMS) validates molecular mass. X-ray crystallography can resolve structural ambiguities, particularly to confirm steric effects of fluorinated groups .

(Advanced) How do difluoromethyl groups alter the electronic properties of naphthalene-based semiconductors?

Answer:

The electron-withdrawing nature of difluoromethyl groups reduces the highest occupied molecular orbital (HOMO) energy, enhancing electron affinity and charge transport in naphthalene diimides. Density functional theory (DFT) calculations and cyclic voltammetry are critical for quantifying these effects. Comparative studies with non-fluorinated analogs reveal increased exciton binding energy and altered π-π stacking, which can be measured via UV-vis spectroscopy and grazing-incidence X-ray diffraction (GIXD) .

(Advanced) What metabolic pathways are implicated in this compound toxicity?

Answer:

Metabolism likely involves cytochrome P450 (CYP)-mediated oxidation, forming reactive intermediates such as epoxides or quinones. Fluorinated metabolites may exhibit unique toxicity due to fluorine’s stability; for example, difluoromethyl groups resist hydrolysis, prolonging half-life. In vitro assays (e.g., liver microsomes) combined with LC-MS/MS can identify metabolites. Comparative toxicokinetic studies in rodents should account for interspecies differences in CYP isoforms .

(Basic) What experimental models are optimal for assessing hepatic toxicity of this compound?

Answer:

Rodent models (rats/mice) are standard for in vivo hepatic assessments. Key endpoints include serum ALT/AST levels, histopathology, and glutathione depletion. In vitro models using primary hepatocytes or HepG2 cells can screen for oxidative stress (e.g., ROS assays) and mitochondrial dysfunction. Dose-response studies must follow OECD guidelines, with randomization and blinding to minimize bias .

(Advanced) How should researchers resolve contradictions in toxicological data across studies?

Answer:

Contradictions often arise from variability in exposure characterization (e.g., dose metrics, purity) or detection bias. Apply risk-of-bias frameworks (e.g., Tables C-5 to C-7 in ) to evaluate study quality. Meta-analyses should stratify data by study design (e.g., controlled vs. observational) and adjust for confounders like co-exposure to other hydrocarbons. Sensitivity analyses can identify outlier datasets .

(Advanced) What methodologies mitigate risk of bias in environmental fate studies?

Answer:

Ensure exposure characterization includes validated analytical methods (e.g., GC-MS for environmental samples). For degradation studies, control for abiotic factors (pH, UV light) and use isotopically labeled analogs to track transformation products. Blinding during outcome assessment and adherence to protocols like OECD 307 (soil degradation) reduce performance and detection bias .

(Basic) How does fluorine substitution influence the compound’s stability under ambient conditions?

Answer:

Difluoromethyl groups enhance thermal and oxidative stability due to strong C-F bonds. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring quantifies degradation. Fluorine’s electronegativity also reduces susceptibility to nucleophilic attack, which can be tested via reaction kinetics with model nucleophiles (e.g., thiols) .

(Advanced) What computational approaches predict the environmental partitioning of fluorinated naphthalenes?

Answer:

Use quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log P) and Henry’s law constants. Molecular dynamics simulations predict adsorption to organic matter in soil. Experimental validation via shake-flask assays for log P and headspace analysis for volatility are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.